molecular formula C29H46O2 B109800 7-Dehydrocholesterol acetate CAS No. 1059-86-5

7-Dehydrocholesterol acetate

Cat. No.: B109800
CAS No.: 1059-86-5
M. Wt: 426.7 g/mol
InChI Key: ACGNVBRAISEVDK-UHFFFAOYSA-N
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Description

7-Dehydrocholesterol acetate is a derivative of 7-dehydrocholesterol, a sterol found in animals. It is a precursor to vitamin D3, which is synthesized in the skin upon exposure to ultraviolet B radiation. This compound plays a crucial role in the biosynthesis of steroidal drugs and is widely used in various scientific and industrial applications .

Mechanism of Action

Target of Action

7-Dehydrocholesterol acetate (7-DHC) is a sterol that functions as a precursor for several steroidal drugs . It primarily targets the ferroptosis pathway , a form of regulated cell death driven by iron-dependent lipid peroxidation . The key enzymes in the distal cholesterol synthesis pathway regulate the sensitivity to ferroptosis by controlling the levels of 7-DHC .

Mode of Action

7-DHC acts as an endogenous suppressor of ferroptosis . It exerts its action by transferring the peroxidation pathway of phospholipids, thereby protecting cells from phospholipid peroxidation on the plasma and mitochondrial membranes . This action reduces ferroptosis, a form of cell death that is associated with various diseases, including cancer, degenerative diseases, and organ ischemia-reperfusion injury (IRI) .

Biochemical Pathways

7-DHC is a metabolic intermediate in the cholesterol biosynthesis pathway . It is synthesized by the enzyme SC5D (sterol-C5-desaturase) and metabolized by the enzyme DHCR7 (7-dehydrocholesterol reductase) for cholesterol synthesis . As an unsaturated sterol, 7-DHC contains a 5,7-diene in its B-ring, which can act as a potent hydrogen atom donor for fatty acid peroxide free radicals .

Result of Action

The action of 7-DHC results in the protection of cells from ferroptosis . By controlling the levels of 7-DHC, cells can regulate their sensitivity to ferroptosis . This has significant therapeutic implications, as it suggests that controlling the levels of 7-DHC through drugs could be a promising strategy for treating cancer and IRI .

Action Environment

The action of 7-DHC can be influenced by environmental factors. For example, UV irradiation can directly convert 7-DHC to vitamin D3 . This conversion enables humans to manufacture vitamin D3, which is used to prevent and treat rickets and other bone diseases, improve immunity, and reduce the risk of cardiovascular disease . Therefore, the action, efficacy, and stability of 7-DHC can be influenced by factors such as exposure to sunlight.

Biochemical Analysis

Biochemical Properties

7-Dehydrocholesterol acetate interacts with various enzymes and proteins in the body. It is an intermediate in the synthesis of Zymostenol, which is a derivative of Zymosterol, an sterol intermediate in the biosynthesis of cholesterol . The enzyme 7-dehydrocholesterol reductase (DHCR7) plays a crucial role in its metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been identified as a lipid-soluble antioxidant that protects cells from ferroptosis, a cell death pathway triggered by iron-catalyzed phospholipid peroxidation . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into 7-Dehydrocholesterol by the Bamford-Stevens reaction . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a 96-hour shaker flask fermentation, the 7-Dehydrocholesterol titer was 649.5 mg/L by de novo synthesis . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro studies.

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with enzymes such as lathosterol oxidase (lathosterol 5-desaturase), which is involved in the biosynthesis of cholesterol .

Transport and Distribution

It is known that cholesterol, a closely related compound, is predominantly localized to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

Subcellular Localization

Related enzymes involved in sterol biosynthesis, such as DHCR24, have been found to be expressed in the endoplasmic reticulum and nuclear envelope .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Dehydrocholesterol acetate can be synthesized from 7-oxocholesterol acetate using the Bamford-Stevens reaction. This reaction involves the conversion of 7-oxocholesterol acetate to this compound with a yield of 79% based on the starting material .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced fermentation techniques. For instance, the biosynthesis pathway of 7-dehydrocholesterol has been reengineered in Saccharomyces cerevisiae, leading to significant improvements in yield and productivity .

Chemical Reactions Analysis

Types of Reactions: 7-Dehydrocholesterol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 7-dehydrocholesterol, which are used in the synthesis of steroidal drugs and other bioactive compounds .

Scientific Research Applications

7-Dehydrocholesterol acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ergosterol: Found in fungi, it is a precursor to vitamin D2.

    Cholesterol: A major component of animal cell membranes and a precursor to steroid hormones.

    Lathosterol: An intermediate in the biosynthesis of cholesterol.

Uniqueness: 7-Dehydrocholesterol acetate is unique due to its role as a direct precursor to vitamin D3, which is not the case for ergosterol or lathosterol. Its ability to be converted to vitamin D3 upon exposure to ultraviolet B radiation makes it particularly valuable in both biological and industrial contexts .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGNVBRAISEVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059-86-5
Record name Cholesta-5, acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the reactivity of 7-Dehydrocholesterol acetate based on the provided research?

A1: One of the papers [] investigates the ozonolysis of this compound peroxide. This reaction involves the cleavage of carbon-carbon double bonds by ozone. While the abstract doesn't detail the specific products or mechanism, it highlights the compound's reactivity towards ozone. This reactivity stems from the presence of double bonds in its structure, a characteristic feature of cholesterol derivatives.

Q2: What are the research papers about?

A2: The research papers focus on the chemical synthesis and reactions of this compound:

  • The first paper [] details a method for the "Synthesis of this compound." While the abstract doesn't provide specifics about the synthesis route, it implies the successful development of a procedure to obtain this compound.
  • The second paper [] investigates the "Ozonolysis of this compound peroxide." This study likely explores the products and mechanism of the reaction between ozone and a peroxide derivative of this compound.

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